An In-depth Technical Guide to Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3)
An In-depth Technical Guide to Methyl 4-formyl-2-methoxybenzoate (CAS 55204-14-3)
Abstract
Methyl 4-formyl-2-methoxybenzoate, registered under CAS number 55204-14-3, is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its unique molecular architecture, featuring an aldehyde, a methyl ester, and a methoxy group on a benzene ring, renders it a versatile building block for the construction of complex molecular scaffolds. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a critical evaluation of its application in modern drug discovery, specifically in the development of novel therapeutics targeting the central nervous system. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, actionable insights.
Physicochemical and Spectroscopic Profile
Methyl 4-formyl-2-methoxybenzoate is a stable, crystalline solid under standard laboratory conditions. The strategic placement of its functional groups dictates its reactivity and utility in synthetic chemistry. The electron-withdrawing nature of the formyl and ester groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 55204-14-3 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| Molecular Weight | 194.19 g/mol | |
| Appearance | White solid | [1] |
| Predicted XlogP | 1.5 | [2] |
A thorough understanding of the spectroscopic signature of Methyl 4-formyl-2-methoxybenzoate is paramount for its unambiguous identification and quality control in a research setting. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the molecule's proton and carbon framework.
| ¹H NMR (400 MHz, CDCl₃) | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Aldehyde Proton | -CHO | 10.03 | Singlet (s) | N/A | 1H |
| Aromatic Proton | Ar-H | 7.90 | Doublet (d) | 7.6 | 1H |
| Aromatic Protons | Ar-H | 7.47-7.49 | Multiplet (m) | N/A | 2H |
| Methoxy Protons | Ar-OCH₃ | 3.97 | Singlet (s) | N/A | 3H |
| Ester Methyl Protons | -COOCH₃ | 3.93 | Singlet (s) | N/A | 3H |
| ¹³C NMR (100 MHz, CDCl₃) | Signal Assignment | Chemical Shift (δ) ppm |
| Aldehyde Carbonyl | -CHO | 189.4 |
| Ester Carbonyl | -COOCH₃ | 173.1 |
| Aromatic Carbons | Ar-C | 165.2, 136.1, 135.3, 132.0, 129.6, 128.3 |
| Methoxy Carbon | Ar-OCH₃ | 56.1 |
| Ester Methyl Carbon | -COOCH₃ | 53.1 |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 4-formyl-2-methoxybenzoate can be efficiently achieved from its precursor, Methyl 2-methoxy-4-methylbenzoate. The transformation involves a two-step process: a benzylic bromination followed by hydrolysis of the resulting dibromomethyl intermediate. This specific protocol is adapted from established procedures in medicinal chemistry literature.
Experimental Protocol: Synthesis of Methyl 4-formyl-2-methoxybenzoate
Step 1: Benzylic Bromination to form Methyl 4-(dibromomethyl)-2-methoxybenzoate
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Reaction Setup: To a solution of Methyl 2-methoxy-4-methylbenzoate (1.0 equivalent) in carbon tetrachloride (0.1 M), add N-bromosuccinimide (NBS, 2.2 equivalents) and a catalytic amount of benzoic peroxyanhydride (0.04 equivalents).
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Causality: Carbon tetrachloride is a classic solvent for radical reactions as it is non-polar and relatively inert. N-bromosuccinimide is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine radicals, minimizing side reactions. Benzoic peroxyanhydride acts as a radical initiator, which upon heating, generates radicals that initiate the chain reaction.
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Reaction Execution: Heat the reaction mixture to reflux for 4 hours.
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Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. The filtrate is then quenched with water and washed with a saturated sodium thiosulfate solution to remove any remaining bromine.
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Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude Methyl 4-(dibromomethyl)-2-methoxybenzoate as a yellow oil, which can be used in the next step without further purification.
Step 2: Hydrolysis to Methyl 4-formyl-2-methoxybenzoate
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Reaction Setup: The crude Methyl 4-(dibromomethyl)-2-methoxybenzoate from the previous step is dissolved in a suitable solvent system, such as a mixture of silver nitrate and aqueous ethanol.
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Reaction Execution: The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis.
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Causality: Silver nitrate facilitates the hydrolysis of the dibromomethyl group to the aldehyde. The silver ions coordinate to the bromine atoms, making the carbon more susceptible to nucleophilic attack by water.
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Work-up and Purification: The reaction mixture is filtered to remove silver bromide precipitate. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, Methyl 4-formyl-2-methoxybenzoate.
Mechanistic Pathway of Synthesis
The synthesis proceeds through a free-radical chain reaction in the first step, characteristic of a Wohl-Ziegler bromination, followed by a nucleophilic substitution-based hydrolysis.
Applications in Drug Discovery and Development
The strategic arrangement of functional groups in Methyl 4-formyl-2-methoxybenzoate makes it a valuable starting material for the synthesis of complex heterocyclic structures and other molecular frameworks that are often pursued in drug discovery programs.
Role as a Key Intermediate for NMDA Receptor Modulators
A significant application of Methyl 4-formyl-2-methoxybenzoate is its use as a key intermediate in the synthesis of novel, selective potentiators of the GluN2C subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and memory function in the central nervous system.[3] Dysfunction of these receptors is implicated in a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[4]
The aldehyde functionality of Methyl 4-formyl-2-methoxybenzoate allows for its elaboration into more complex structures through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic rings. These transformations are pivotal in building the pharmacophore required for interaction with the target receptor.
The GluN2C-Containing NMDA Receptor Signaling Pathway
The GluN2C subunit is predominantly expressed in specific brain regions, such as the cerebellum and thalamus.[5] Modulating the activity of NMDA receptors containing this subunit presents a promising therapeutic strategy with the potential for fewer side effects compared to non-selective NMDA receptor modulators.[4] Positive allosteric modulators of GluN2C-containing NMDA receptors can enhance the receptor's response to the endogenous neurotransmitter glutamate, thereby restoring normal synaptic function in disease states.
The signaling cascade initiated by the activation of NMDA receptors is complex and involves the influx of calcium ions (Ca²⁺), which then act as a second messenger to activate a host of downstream signaling molecules.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of Methyl 4-formyl-2-methoxybenzoate are essential to ensure the safety of laboratory personnel and the integrity of the compound.
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Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[6] It is advisable to consult the full Safety Data Sheet (SDS) from the supplier before use.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
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Handling: Avoid inhalation of dust and contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
Methyl 4-formyl-2-methoxybenzoate is a compound of considerable synthetic value, underscored by its successful application as a key building block in the development of sophisticated neuropharmacological agents. The detailed synthesis protocol and mechanistic insights provided in this guide offer a practical framework for its preparation and use in a research context. As the demand for targeted therapeutics for central nervous system disorders continues to grow, the importance of versatile and well-characterized intermediates like Methyl 4-formyl-2-methoxybenzoate is set to increase, making it a compound of enduring interest for the scientific community.
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